molecular formula C21H27N3O2 B3448841 2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B3448841
M. Wt: 353.5 g/mol
InChI Key: JLVKRZJPZNMACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as DMXAA, is a small molecule with a unique structure that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has been the subject of extensive research since then.

Scientific Research Applications

Early Discovery Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of scientific research, where scientists explore its properties and potential applications.

Ligand Building Block

The symmetric biphenol 3,3’,5,5’-tetramethyl-2,2’-biphenol is a well-known ligand building block and is used in transition-metal catalysis . This compound could potentially be used in similar applications due to its structural similarity.

Asymmetric Addition Reactions

Biphenol 2 is used as a phosphoramidite ligand for asymmetric addition reactions of alkyl radicals to double bonds . This compound, with its similar structure, could potentially be used in similar reactions.

Hydroformylation Reactions

Biphenol 2 is used as a phosphite ligand in hydroformylation reactions to produce industrially valuable oxo chemicals . This compound could potentially be used in similar industrial applications.

Heck Alkylation Reactions

Biphenol 2 is used in Heck alkylation reactions . This compound could potentially be used in similar reactions due to its structural similarity.

Anti-HIV-1 Activity

It was shown that alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF takes place exclusively at the sulfur atom. The obtained 6-benzyl and 6-(2,6-difluorobenzyl) derivatives have clearly defined virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro and suppress its reproduction by 50 .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-12-17(2)14-20(13-16)26-15-21(25)22-18-4-6-19(7-5-18)24-10-8-23(3)9-11-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVKRZJPZNMACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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